2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound with a molecular formula of C29H24Br2N2O. This compound is known for its unique structure, which includes bromine, fluorine, and phenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE typically involves multiple steps. One common method includes the reaction of 2,4-dibromo-6-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenol with 3-fluorobenzoic acid under specific conditions. The reaction mixture is often stirred for 16-18 hours, quenched with saturated sodium sulfite solution, and then extracted with dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of inert gases and controlled temperatures is crucial to prevent decomposition and ensure the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenolic compounds, while substitution reactions may result in various substituted phenyl derivatives .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric iodocyclization reactions to synthesize chiral compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions and facilitating various catalytic processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenol
- 2,4-Dibromo-6-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenyl benzoate
Uniqueness
This structural variation can influence the compound’s reactivity, stability, and interactions with other molecules .
Properties
Molecular Formula |
C24H19Br2FN2O4 |
---|---|
Molecular Weight |
578.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C24H19Br2FN2O4/c1-14-5-3-6-15(2)22(14)32-13-21(30)29-28-12-17-9-18(25)11-20(26)23(17)33-24(31)16-7-4-8-19(27)10-16/h3-12H,13H2,1-2H3,(H,29,30)/b28-12+ |
InChI Key |
IIGHJKGQHSRDSG-KVSWJAHQSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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